1,3,4-Thiadiazol-2-ylhydrazine

Physicochemical characterization Lead-likeness Fragment-based drug discovery

1,3,4-Thiadiazol-2-ylhydrazine is the only scaffold integrating a privileged 1,3,4-thiadiazole pharmacophore with a free hydrazine (−NHNH₂) terminus in a single 116 g/mol fragment—ideal for Rule-of-Three fragment-based drug discovery. Unlike 2-aminothiadiazoles, the hydrazine handle enables one-pot condensation with aldehydes without protecting groups, accelerating library synthesis of 50–200 hydrazone analogs per campaign. Procure in multi-gram quantities for antimicrobial, antiplatelet, antitrypanosomal, and bioinorganic metal complex programs.

Molecular Formula C2H4N4S
Molecular Weight 116.15 g/mol
CAS No. 30094-47-4
Cat. No. B3050967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-ylhydrazine
CAS30094-47-4
Molecular FormulaC2H4N4S
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)NN
InChIInChI=1S/C2H4N4S/c3-5-2-6-4-1-7-2/h1H,3H2,(H,5,6)
InChIKeyCEWUXDUVTNFIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazol-2-ylhydrazine (CAS 30094-47-4): Physical Properties, Reactivity Profile, and Research-Grade Sourcing Overview


1,3,4-Thiadiazol-2-ylhydrazine (CAS 30094-47-4), systematically named 2-hydrazinyl-1,3,4-thiadiazole, is a heterocyclic building block with molecular formula C₂H₄N₄S and molecular weight 116.15 g/mol [1]. The compound features a planar 1,3,4-thiadiazole ring substituted with a hydrazinyl (-NH-NH₂) group at the 2-position, imparting dual reactivity: the electron-deficient thiadiazole core contributes to biological target recognition, while the terminal hydrazine enables rapid condensation with aldehydes and ketones to form Schiff bases and hydrazones [2]. Commercial availability is typically at 95% purity, with product specifications including density of 1.613 g/cm³, boiling point of 257.1 °C at 760 mmHg, and flash point of 109.3 °C [1].

Why 1,3,4-Thiadiazol-2-ylhydrazine Cannot Be Replaced by Generic Hydrazine or Thiadiazole Intermediates in Medicinal Chemistry Programs


Generic substitution of 1,3,4-thiadiazol-2-ylhydrazine with simpler hydrazine sources (e.g., hydrazine hydrate, phenylhydrazine) or non-hydrazine thiadiazole analogs (e.g., 2-amino-1,3,4-thiadiazole) fails because the compound uniquely integrates three critical features into a single, low-molecular-weight scaffold: (i) the 1,3,4-thiadiazole ring, a privileged pharmacophore found in marketed drugs such as acetazolamide and cefazolin [1]; (ii) a free hydrazine terminus that enables one-pot condensation with aldehydes without protecting-group manipulation, a synthetic shortcut not achievable with amino-thiadiazoles [2]; and (iii) electron-deficient ring character that enhances π-stacking interactions with biological targets, while the hydrazine group provides hydrogen-bond donor/acceptor capacity for coordination chemistry [2]. Substituting with 2-hydrazinobenzothiazole introduces an additional fused benzene ring that increases molecular weight by 42% (165.22 vs. 116.15 g/mol) and alters lipophilicity, potentially compromising lead-likeness in fragment-based drug discovery .

Quantitative Differentiation Evidence: 1,3,4-Thiadiazol-2-ylhydrazine vs. Closest Structural Analogs in Key Performance Dimensions


Physicochemical Differentiation: Higher Density and Boiling Point Compared to 2-Hydrazinobenzothiazole

1,3,4-Thiadiazol-2-ylhydrazine exhibits a density of 1.613 g/cm³ compared to 1.463 g/cm³ for the structurally analogous 2-hydrazinobenzothiazole, a 10.2% higher density [1][2]. The target compound also has a higher boiling point (257.1 °C vs. approximately 240 °C for 2-hydrazinobenzothiazole) [1][2]. Its molecular weight (116.15 g/mol) is 42% lower than that of 2-hydrazinobenzothiazole (165.22 g/mol), providing a superior molecular-weight-to-functionality ratio for fragment-based lead discovery [1][2].

Physicochemical characterization Lead-likeness Fragment-based drug discovery

One-Pot Synthetic Efficiency: Enables Direct Schiff Base Formation Without Intermediate Isolation

Using 2-hydrazinyl-1,3,4-thiadiazole as the starting material, Tehrani et al. (2013) demonstrated a one-pot procedure that directly yields hydrazone derivatives by heating thiocarbohydrazide, triethyl orthoformate, and aromatic aldehydes together [1]. In contrast, when 2-amino-1,3,4-thiadiazole is used as the starting material, an additional diazotization and reduction sequence (3 steps) is required to install the hydrazine functionality before condensation can proceed [2]. The one-pot approach eliminates intermediate purification steps and reduces total synthesis time.

Synthetic methodology One-pot synthesis Medicinal chemistry

Antiplatelet Activity of Derived Hydrazones: IC₅₀ Values Comparable to Indomethacin

1,3,4-Thiadiazol-2-yl hydrazones derived from 1,3,4-thiadiazol-2-ylhydrazine inhibited arachidonic acid (AA)-induced platelet aggregation with IC₅₀ values of 2 μM (2-furyl derivative) and 4 μM (2-thienyl derivative), directly comparable to indomethacin (IC₅₀ = 3 μM) [1]. Against ADP-induced aggregation, the 4-pyridyl derivative achieved an IC₅₀ of 3 μM [1]. The parent compound thus provides a scaffold from which derivatives achieve standard-drug-comparable potency without requiring the benzothiadiazole or sulfonamide motifs found in other antiplatelet scaffolds.

Antiplatelet Cardiovascular Thrombosis

Antitrypanosomal Activity: Brazilizone A (IC₅₀ = 5.3 μM) Outperforms Megazol by 2-Fold

The 1,3,4-thiadiazole-2-arylhydrazone derivative brazilizone A (4k), synthesized from a 1,3,4-thiadiazol-2-ylhydrazine scaffold, exhibited an in vitro IC₅₀ of 5.3 μM against bloodstream trypomastigote forms of Trypanosoma cruzi, representing a 2-fold improvement over the prototype drug megazol [1]. In vivo, compound S1 (a related thiadiazolylhydrazone) was 2-fold more potent than megazol against trypomastigotes [2]. The selectivity index for macrophages exceeded 27 [2].

Antitrypanosomal Chagas disease Neglected tropical diseases

Anticancer Activity: Thiadiazolyl-Hydrazone Derivatives Achieve Sub-Micromolar IC₅₀ Against HepG2 Liver Carcinoma

Novel thiazoles carrying the 1,3,4-thiadiazole core, accessible via hydrazinecarbothioamide intermediates derived from 1,3,4-thiadiazol-2-ylhydrazine chemistry, demonstrated IC₅₀ values of 0.82–1.88 μM against the HepG2 liver carcinoma cell line using MTT assay [1]. The most potent compound (12d, IC₅₀ = 0.82 μM) approached the potency of doxorubicin (IC₅₀ = 0.72 μM) [1]. Separately, thiadiazole-tethered alkoxyaryl hydrazones showed selective inhibition of MCF-7 breast cancer cells with IC₅₀ values of 81.08–81.51 μM, comparable to doxorubicin (IC₅₀ = 81.29 μM), but with higher VEGFR-2 binding affinity (−8.47 kcal/mol vs. −6.68 kcal/mol for doxorubicin) [2].

Anticancer Cytotoxicity Hepatocellular carcinoma

Antimicrobial Potency: Derived 1,3,4-Thiadiazoles Achieve MIC Values Superior to Neomycin Against Key Pathogens

1,3,4-Thiadiazole derivatives linked via hydrazono-methyl bridges, synthesized using hydrazine-1-carbodithioate precursors accessible from the parent compound, demonstrated antimicrobial activity quantified by MIC values [1]. Compound 3k exhibited MIC values 4-fold lower (more potent) than neomycin against S. aureus (MIC = 9.77 μg/mL), E. coli (MIC = 19.53 μg/mL), and C. albicans (MIC = 19.53 μg/mL) [1]. Compound 3l was 2-fold more potent than neomycin against E. coli (MIC = 39.06 μg/mL) [1]. In a separate series, furan-substituted thiadiazolyl hydrazones showed strain-specific activity superior to other developed compounds against E. coli, B. mycoides, and C. albicans [2].

Antimicrobial Antibacterial Antifungal

Optimal Deployment Scenarios for 1,3,4-Thiadiazol-2-ylhydrazine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase and Carbonic Anhydrase Enzymes

With a molecular weight of 116.15 g/mol—well within the Rule-of-Three guidelines for fragment libraries—and a hydrazine handle that facilitates rapid condensation into diverse hydrazone screening collections, 1,3,4-thiadiazol-2-ylhydrazine is ideally suited as a core fragment for FBDD campaigns. Derivatives have demonstrated carbonic anhydrase inhibitory activity and VEGFR-2 kinase binding (−8.47 kcal/mol), supporting deployment in target-based screening cascades [1]. The compound's lower molecular weight and higher density compared to 2-hydrazinobenzothiazole improve ligand efficiency metrics [2].

One-Pot Parallel Synthesis of Antiplatelet and Antitrypanosomal Screening Libraries

The validated one-pot synthetic protocol (Tehrani et al., 2013) enables parallel generation of structurally diverse hydrazone libraries in a single operation without intermediate workup [1]. This is directly applicable to medium-throughput screening for antiplatelet agents (derivatives achieving IC₅₀ = 2–4 μM against AA-induced aggregation) [2] and antitrypanosomal candidates (brazilizone A, IC₅₀ = 5.3 μM, 2-fold more potent than megazol) [3]. Procurement of the parent compound in multi-gram quantities enables library synthesis of 50–200 analogs per campaign.

Antimicrobial Resistance (AMR) Programs: Synthesis of Neomycin-Surpassing Thiadiazole Antibacterials

For AMR-focused medicinal chemistry, 1,3,4-thiadiazol-2-ylhydrazine provides entry to sulfa-azo thiadiazole hybrids that have demonstrated MIC values 4-fold more potent than neomycin against S. aureus, E. coli, and C. albicans [1]. The hydrazono-methyl bridge linkage, accessible via the parent compound's hydrazine-1-carbodithioate intermediate, is critical for this potency enhancement. This application is supported by SEM evidence showing that active derivatives disrupt microbial cell wall integrity [1].

Coordination Chemistry and Metallo-Drug Discovery: Synthesis of Zn(II), V(IV), and Mo(VI) Complexes

The hydrazinyl group and thiadiazole ring jointly provide N,N,S donor atoms for metal coordination. Oxovanadium(IV) complexes of Schiff bases derived from 2-hydrazino-1,3,4-thiadiazoles have been synthesized and characterized for antimicrobial applications [1]. Zinc(II) complexes with tetradentate N₂O₂ Schiff base ligands incorporating the 1,3,4-thiadiazole ring have demonstrated antimicrobial properties [2]. The parent compound is the starting material for all such metal complexes, making it an essential procurement item for bioinorganic chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4-Thiadiazol-2-ylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.